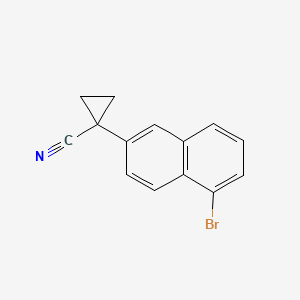
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms and a benzoic acid moiety
准备方法
合成路线和反应条件
4-(3,3-二氟吡咯烷-1-基)-3-甲基苯甲酸的合成通常涉及在特定条件下使 3-甲基苯甲酸与 3,3-二氟吡咯烷反应。该反应通常在合适催化剂和溶剂的存在下进行,以促进目标产物的形成。反应条件(如温度和时间)经过优化,以实现高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及使用与实验室类似的反应条件进行大规模合成。该工艺被放大以适应生产需求,确保最终产品的稳定性和质量。先进的技术,如连续流动反应器和自动化系统,可用于提高效率和降低生产成本。
化学反应分析
反应类型
4-(3,3-二氟吡咯烷-1-基)-3-甲基苯甲酸经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可以用来修饰化合物中存在的官能团。
取代: 该化合物可以发生取代反应,其中特定原子或基团被其他原子或基团取代。
常见试剂和条件
这些反应中使用的常见试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)和用于取代反应的各种亲核试剂。这些反应的条件根据所需结果而异,包括温度、溶剂和反应时间。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。取代反应可能导致具有不同官能团的各种衍生物。
科学研究应用
4-(3,3-二氟吡咯烷-1-基)-3-甲基苯甲酸在科学研究中有多种应用,包括:
化学: 用作合成更复杂分子和材料的构建块。
生物学: 研究其潜在的生物活性及其与生物靶标的相互作用。
医药: 探索其潜在的治疗特性以及作为药物发现中的先导化合物。
工业: 用于开发新材料和化学工艺。
作用机制
4-(3,3-二氟吡咯烷-1-基)-3-甲基苯甲酸的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
3,3-二氟吡咯烷: 一种具有类似结构特征但缺乏苯甲酸部分的相关化合物。
3-甲基苯甲酸: 共享苯甲酸成分,但缺乏吡咯烷环。
4-(3,3-二氟吡咯烷-1-基)-苯甲酸: 类似的结构,但苯甲酸环上没有甲基。
独特性
4-(3,3-二氟吡咯烷-1-基)-3-甲基苯甲酸的独特性在于二氟吡咯烷环和甲基苯甲酸部分的组合。这种独特的结构赋予了特定的化学和生物特性,使其有别于其他相关化合物。
属性
分子式 |
C12H13F2NO2 |
|---|---|
分子量 |
241.23 g/mol |
IUPAC 名称 |
4-(3,3-difluoropyrrolidin-1-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C12H13F2NO2/c1-8-6-9(11(16)17)2-3-10(8)15-5-4-12(13,14)7-15/h2-3,6H,4-5,7H2,1H3,(H,16,17) |
InChI 键 |
CADKFEAYRFJLCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCC(C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
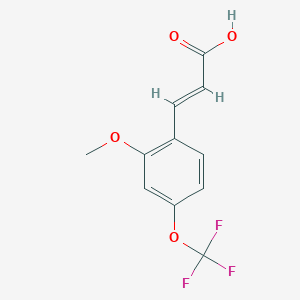
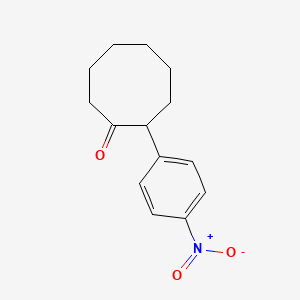

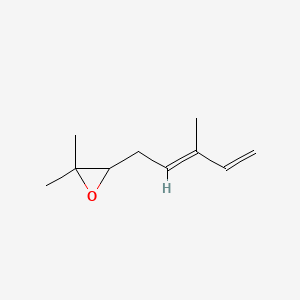


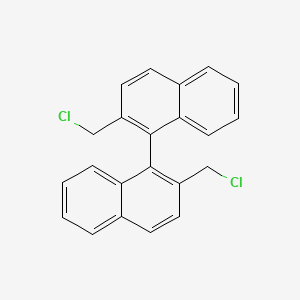
![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)
